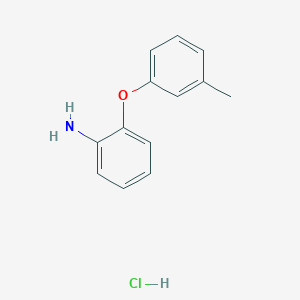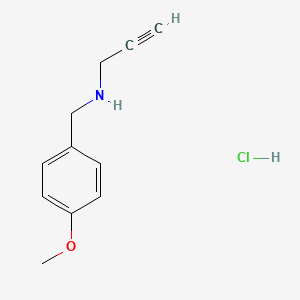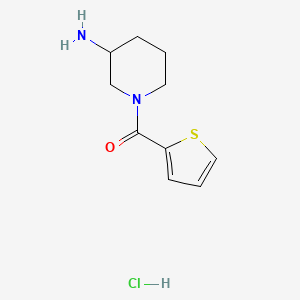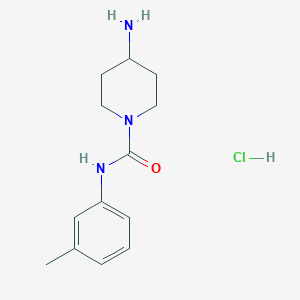amine hydrochloride CAS No. 1158552-93-2](/img/structure/B3086163.png)
[(2,6-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Vue d'ensemble
Description
[(2,6-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride, also known as DCVC, is a synthetic organic compound that has been extensively studied for its potential use in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds: (2,6-Dichlorophenyl)methylamine hydrochloride has been utilized in the synthesis of new compounds. For example, Egorov et al. (2019) reported the synthesis of various compounds by reacting cyclopentenediones with different secondary and primary amines under mild conditions (Egorov et al., 2019).
Crystallography and Spectroscopic Studies
- Crystal Structure Analysis: The compound has been used in crystal structure studies. Salian et al. (2018) synthesized chalcone derivatives and characterized them using single-crystal X-ray diffraction (Salian et al., 2018).
Medicinal Chemistry
- Identification and Activity in Medicinal Chemistry: In the field of medicinal chemistry, compounds similar to (2,6-Dichlorophenyl)methylamine hydrochloride have been identified and studied for their potential applications. For instance, Noronha et al. (2007) described the discovery of a potent Src kinase inhibitor that exhibited activity in human tumor cell lines and animal models (Noronha et al., 2007).
Antibacterial Research
- Antibacterial Studies: Mehta (2016) conducted research on the synthesis and antibacterial activity of novel heterocyclic compounds containing a similar chemical structure. The study included in vitro antibacterial assays against various pathogens (Mehta, 2016).
Drug Synthesis
- Synthesis of Pharmaceutically Relevant Compounds: The compound has also been involved in synthesizing pharmaceutically relevant derivatives. For example, Majeed and Shaharyar (2011) synthesized pyrimidine derivatives showing diuretic activity, where similar structural elements were employed (Majeed & Shaharyar, 2011).
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h2-5,13H,1,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXGFZHQFKUIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3086091.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)
![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)

![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)

![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)


![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)
